N-[3-(dimethylamino)-2,2-dimethylpropyl]cyclobutanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(dimethylamino)-2,2-dimethylpropyl]cyclobutanamine is an organic compound with the molecular formula C11H24N2 It is a cyclobutanamine derivative characterized by the presence of a dimethylamino group and a dimethylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)-2,2-dimethylpropyl]cyclobutanamine typically involves the reaction of cyclobutanone with N,N-dimethylpropylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)-2,2-dimethylpropyl]cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are conducted in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are performed in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted cyclobutanamine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[3-(dimethylamino)-2,2-dimethylpropyl]cyclobutanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals, including surfactants and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)-2,2-dimethylpropyl]cyclobutanamine involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may also modulate enzyme activity by binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
N-[3-(dimethylamino)propyl]methacrylamide: A similar compound with a methacrylamide group instead of a cyclobutanamine group.
N-[3-(dimethylamino)-2,2-dimethylpropyl]-2-ethylprolinamide: Another related compound with an ethylprolinamide group.
Uniqueness
N-[3-(dimethylamino)-2,2-dimethylpropyl]cyclobutanamine is unique due to its cyclobutanamine structure, which imparts distinct chemical and physical properties. The presence of the cyclobutane ring enhances the compound’s stability and reactivity, making it suitable for specific applications that require robust chemical behavior.
Properties
Molecular Formula |
C11H24N2 |
---|---|
Molecular Weight |
184.32 g/mol |
IUPAC Name |
N-cyclobutyl-N',N',2,2-tetramethylpropane-1,3-diamine |
InChI |
InChI=1S/C11H24N2/c1-11(2,9-13(3)4)8-12-10-6-5-7-10/h10,12H,5-9H2,1-4H3 |
InChI Key |
DFEYXXIISYEPOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1CCC1)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.